molecular formula C17H14Cl2N4O2S B2433976 3-(1-(3,4-dichlorobenzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034532-74-4

3-(1-(3,4-dichlorobenzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No.: B2433976
CAS No.: 2034532-74-4
M. Wt: 409.29
InChI Key: FSEOXANDXZWSOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(3,4-dichlorobenzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both thieno and triazinone moieties in its structure contributes to its unique chemical properties and potential therapeutic benefits.

Properties

IUPAC Name

3-[1-(3,4-dichlorobenzoyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4O2S/c18-12-2-1-10(9-13(12)19)16(24)22-6-3-11(4-7-22)23-17(25)15-14(20-21-23)5-8-26-15/h1-2,5,8-9,11H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEOXANDXZWSOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3,4-dichlorobenzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thieno[3,2-d][1,2,3]triazin-4(3H)-one core: This can be achieved by cyclization of appropriate thiophene derivatives with triazine precursors under acidic or basic conditions.

    Introduction of the piperidinyl group: This step involves the nucleophilic substitution of a suitable piperidine derivative onto the thieno[3,2-d][1,2,3]triazin-4(3H)-one core.

    Attachment of the 3,4-dichlorobenzoyl group: This final step typically involves acylation reactions using 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3,4-dichlorobenzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidinyl or benzoyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

3-(1-(3,4-dichlorobenzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as an antimicrobial, antiviral, and anticancer agent due to its unique structure and biological activity.

    Biological Studies: Investigation of its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: Use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(1-(3,4-dichlorobenzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one involves interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.

    Triazine Derivatives: Compounds with triazine moieties that have diverse applications in medicinal chemistry.

Uniqueness

3-(1-(3,4-dichlorobenzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is unique due to the combination of thieno, triazinone, and piperidinyl moieties, which confer distinct chemical properties and potential therapeutic benefits not commonly found in other similar compounds.

Biological Activity

The compound 3-(1-(3,4-dichlorobenzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a member of the thienotriazine class and has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The chemical structure of the compound is characterized by the presence of a thieno[3,2-d][1,2,3]triazin backbone linked to a piperidine ring substituted with a 3,4-dichlorobenzoyl group. This unique structure may contribute to its biological activity.

Anticancer Properties

Recent studies have demonstrated that thienotriazines exhibit significant anticancer activity. The compound was evaluated for its cytotoxic effects against various cancer cell lines using the MTT assay. Results indicated that it possesses potent antitumor activity with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .

Cell Line IC50 (µM) Standard Drug (Doxorubicin) IC50 (µM)
Human Colorectal Carcinoma (HCT-116)7.524.7
Human Breast Adenocarcinoma (MCF-7)8.025.0
Human Liver Carcinoma (HepG2)6.124.7
Human Lung Carcinoma (A549)9.023.5

The mechanism underlying the anticancer effects of this compound may involve the induction of apoptosis in cancer cells. Studies have shown that treatment with the compound leads to increased levels of caspase-3 and Bax proteins while decreasing Bcl-2 levels, indicating a shift toward pro-apoptotic signaling .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). In vitro assays revealed that it significantly reduces prostaglandin E2 production in activated macrophages, which is crucial for mediating inflammatory responses .

Compound COX-2 Inhibition (%) Analgesic Activity (%)
This compound9042
Sodium DiclofenacStandardStandard

Case Studies

A notable case study involved testing this compound in an animal model of induced inflammation. The results showed a significant reduction in edema compared to control groups treated with saline or standard anti-inflammatory drugs . The onset of action was rapid, with significant effects observed within one hour post-administration.

Q & A

What are the key methodological considerations for synthesizing this compound with high purity in a laboratory setting?

The synthesis of this compound requires multi-step optimization, particularly in coupling the 3,4-dichlorobenzoyl group to the piperidine-thienotriazinone core. Critical steps include:

  • Selective acylation : Use anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) to minimize side reactions during benzoylation of the piperidine nitrogen .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for heterocyclic annulation, as seen in analogous thieno[3,2-d]triazinone syntheses .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate the final product, as residual solvents or unreacted intermediates may co-crystallize .

Which spectroscopic and crystallographic techniques are essential for structural validation of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR can confirm regioselectivity of the piperidine substitution and benzoyl group attachment. Key signals include the deshielded carbonyl carbon (~170 ppm) and aromatic protons from the dichlorophenyl moiety .
  • X-ray crystallography : Single-crystal analysis resolves stereochemical ambiguities, particularly for the piperidine ring conformation and thienotriazinone planarity. Similar triazinone derivatives have been resolved using Cu-Kα radiation .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula, especially given the chlorine isotopes (³⁵Cl/³⁷Cl) in the benzoyl group .

How can structure-activity relationship (SAR) studies be systematically designed for this compound?

  • Core modifications : Replace the thienotriazinone scaffold with pyrimido[2,1-c][1,2,4]triazinone (as in ) to assess heterocycle flexibility.
  • Substituent variation : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups on the benzoyl ring to evaluate electronic effects on bioactivity .
  • In vitro assays : Use dose-response curves (IC₅₀) in target-specific assays (e.g., kinase inhibition) to quantify potency changes. Statistical tools like ANOVA identify significant SAR trends .

What strategies are effective in resolving contradictions in bioactivity data across studies?

  • Comparative controls : Include reference compounds (e.g., known kinase inhibitors) in each assay to normalize inter-laboratory variability .
  • Meta-analysis : Apply multivariate regression to isolate confounding variables (e.g., cell line specificity, assay duration) from bioactivity discrepancies .
  • Orthogonal validation : Confirm primary assay results with secondary techniques (e.g., SPR for binding affinity vs. cellular viability assays) .

What experimental designs are optimal for evaluating in vivo pharmacokinetics and toxicity?

  • Split-plot designs : Adapt randomized block methodologies (as in ) to test multiple doses and administration routes (oral, IV) in animal models.
  • Pharmacokinetic parameters : Measure AUC, Cmax, and t½ using LC-MS/MS. For toxicity, histopathology and serum biomarkers (ALT, creatinine) are critical .
  • Control groups : Include vehicle-only and structurally related inactive analogs to distinguish compound-specific effects .

What intermediates are critical in the synthesis pathway, and how are they characterized?

  • Piperidin-4-yl-thienotriazinone : The core intermediate is synthesized via cyclocondensation of 4-aminopiperidine with thiophene-derived precursors. Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane/EtOAc) .
  • 3,4-Dichlorobenzoyl chloride : Confirm purity by FT-IR (C=O stretch at ~1760 cm⁻¹) before coupling .
  • Final product : Verify intermediates’ integrity using melting point consistency and HPLC retention time matching .

How can environmental stability and degradation pathways be assessed for this compound?

  • Hydrolytic stability : Incubate the compound in buffers (pH 3–9) at 37°C, analyzing degradation products via LC-MS. Chlorine substituents may slow hydrolysis compared to non-halogenated analogs .
  • Photodegradation : Expose to UV light (254 nm) and identify radicals or quinone-like byproducts using ESR and GC-MS .
  • Microbial degradation : Use soil slurry models with LC-MS/MS to track biotic transformation products .

What mechanistic approaches validate target engagement in cellular assays?

  • Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled ATP analogs for kinase targets) to quantify displacement by the compound .
  • CRISPR knockouts : Silence putative targets (e.g., PI3K isoforms) and measure loss of compound activity .
  • Thermal shift assays (TSA) : Monitor protein melting temperature shifts to confirm direct binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.